molecular formula C15H13NO2 B13881565 3-(2-Hydroxy-1-phenylethoxy)benzonitrile

3-(2-Hydroxy-1-phenylethoxy)benzonitrile

Cat. No.: B13881565
M. Wt: 239.27 g/mol
InChI Key: YMQAYCANVFESDW-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-1-phenylethoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a phenylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-1-phenylethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with 1-phenylethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ether linkage between the two components.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-1-phenylethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 3-(2-Oxo-1-phenylethoxy)benzonitrile.

    Reduction: Formation of 3-(2-Hydroxy-1-phenylethoxy)benzylamine.

    Substitution: Formation of substituted derivatives on the phenyl ring.

Scientific Research Applications

3-(2-Hydroxy-1-phenylethoxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-1-phenylethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the phenylethoxy moiety, resulting in different chemical and biological properties.

    1-Phenylethanol: Lacks the benzonitrile group, leading to different reactivity and applications.

    Benzonitrile: A simpler structure without the hydroxyl and phenylethoxy groups.

Uniqueness

3-(2-Hydroxy-1-phenylethoxy)benzonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(2-hydroxy-1-phenylethoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c16-10-12-5-4-8-14(9-12)18-15(11-17)13-6-2-1-3-7-13/h1-9,15,17H,11H2

InChI Key

YMQAYCANVFESDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)OC2=CC=CC(=C2)C#N

Origin of Product

United States

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